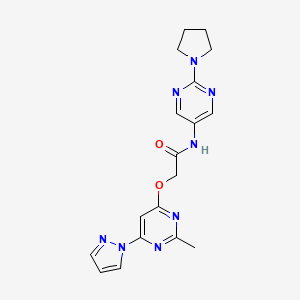

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Description

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide features a pyrimidine core substituted with a methyl group and a pyrazole moiety at the 2- and 6-positions, respectively. The oxygen linker connects this pyrimidine ring to an acetamide group, which is further attached to a second pyrimidine ring bearing a pyrrolidine substituent at the 2-position. The compound’s synthesis and structural characterization likely employ crystallographic tools such as the SHELX system, a widely used program for small-molecule refinement and structure determination .

Properties

IUPAC Name |

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O2/c1-13-22-15(26-8-4-5-21-26)9-17(23-13)28-12-16(27)24-14-10-19-18(20-11-14)25-6-2-3-7-25/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAYWNRFGNUTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3CCCC3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine and pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 394.4 g/mol. The synthesis typically involves multi-step organic reactions, including the coupling of pyrimidine-pyrazole intermediates with other functional groups under controlled conditions to optimize yield and purity .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as Src and p38-MAPK . The specific compound may interact with these pathways, although direct evidence is limited.

Neuroprotective Effects

The compound is also being investigated for potential neuroprotective and anti-neuroinflammatory properties. It is hypothesized that it may inhibit endoplasmic reticulum stress pathways and reduce apoptosis through interactions with proteins like ATF4 and NF-kB. These mechanisms could make it a candidate for treating neurodegenerative diseases.

Antiviral Activity

There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors against viruses, including coronaviruses. The compound's structure may allow it to function similarly, potentially targeting viral replication mechanisms .

The proposed mechanism involves the inhibition of critical signaling pathways associated with inflammation and cell survival. By targeting specific kinases and transcription factors, the compound could modulate cellular responses to stress and inflammation, leading to reduced disease symptoms in various models .

Case Studies and Research Findings

A number of studies have explored the biological activities of related compounds:

- Antipathogenic Activities : Pyrazole derivatives have been reported to exhibit broad-spectrum antimicrobial activities against various pathogens .

- Inhibition Studies : Specific analogues have demonstrated IC50 values in the low micromolar range against key targets in cancer biology, indicating potent activity .

- Neuroprotective Studies : Investigations into similar compounds have shown promise in reducing neuroinflammation in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target | Activity | IC50 (μM) |

|---|---|---|---|

| Pyrazolyl-Urea Derivative | IKK-2 | Anticancer | 0.013 |

| Pyrimidine-Pyrazole Analog | Src Kinase | Anticancer | 0.044 |

| Pyrazolo[1,5-a]pyrimidine | CSNK2A2 | Antiviral | 0.023 |

Scientific Research Applications

Anticancer Potential

Recent studies indicate that compounds containing similar scaffolds have demonstrated significant anticancer activity. For example, derivatives of the pyrazolo[4,3-d]pyrimidine class have shown promising results against various cancer cell lines:

-

Mechanism of Action :

- Induction of Apoptosis : Compounds have been shown to trigger programmed cell death in cancer cells.

- Kinase Inhibition : Many derivatives act as inhibitors of critical kinases involved in tumor progression.

- Case Studies :

Anti-inflammatory Applications

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of related compounds:

- Efficacy in Anemia Models : A study demonstrated that a pyrazolo[4,3-d]pyrimidine derivative increased hemoglobin levels in anemic rats by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes erythropoietin production .

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. Molecular docking simulations suggest that this compound may effectively bind to enzymes involved in cancer and inflammatory pathways, supporting its potential therapeutic applications.

Summary Table of Applications

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (6 M), reflux, 12–24 hours | 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid |

| Alkaline Hydrolysis | NaOH (2 M), 80°C, 6–8 hours | Sodium salt of the carboxylic acid |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. The pyrrolidine and pyrazole substituents may sterically hinder hydrolysis rates compared to simpler acetamides.

Nucleophilic Substitution at Pyrimidine Rings

The pyrimidine rings are susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups (e.g., methyl, pyrazole).

Displacement of the Pyrimidinyl-Oxy Group

The ether linkage (C–O–C) between the pyrimidine and acetamide can undergo cleavage or substitution:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| SN2 Displacement | NaH, THF, amines (e.g., piperidine) | Substituted pyrimidine with new amine/alkyl groups at the 4-position |

Example :

Treatment with NaH and pyrrolidine replaces the oxy group with a pyrrolidinyl moiety, analogous to methods described for related pyrimidines .

Substitution at the 6-Methylpyrimidine Core

The methyl group on the pyrimidine ring can be functionalized via radical or oxidation pathways:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | Carboxylic acid derivative (6-carboxy-pyrimidine) |

| Bromination | NBS, AIBN, CCl₄, reflux | 6-Bromomethylpyrimidine |

Limitations : Steric hindrance from the pyrazole substituent may reduce reaction efficiency .

Electrophilic Aromatic Substitution at Pyrazole

The pyrazole ring undergoes electrophilic substitution at the 3- and 5-positions due to electron-rich nitrogen atoms:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-1H-pyrazol-1-yl derivative |

| Sulfonation | SO₃, H₂SO₄, 50°C | Pyrazole sulfonic acid |

Regioselectivity : The 1H-pyrazol-1-yl group directs electrophiles to the 3-position, as observed in similar systems .

Cross-Coupling Reactions

The pyrimidine and pyrazole rings participate in palladium-catalyzed cross-couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl-functionalized pyrimidine |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated pyrimidine derivatives |

Key Finding : The 2-(pyrrolidin-1-yl)pyrimidin-5-yl group enhances electron density, improving coupling yields compared to unsubstituted pyrimidines .

Reduction of the Pyrrolidine Moiety

The pyrrolidine ring can undergo hydrogenation or reductive alkylation:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH, 50 psi | Saturated pyrrolidine (tetrahydropyrrole) |

| Reductive Amination | NaBH₃CN, aldehyde, MeOH | N-Alkylated pyrrolidine derivative |

Note : Reduction preserves the pyrimidine core but modifies the pyrrolidine’s conformational flexibility.

Photochemical Reactivity

The pyrimidine-oxy linkage exhibits UV-induced cleavage:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| UV Cleavage | 254 nm, DMF, 6 hours | Fragmented pyrimidine and phenolic byproducts |

Mechanism : Homolytic cleavage of the C–O bond generates radicals, which recombine or abstract hydrogen.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogs from recent literature and patents, emphasizing structural variations and physicochemical properties:

Structural and Functional Insights

Core Heterocyclic Modifications

- Pyrimidine vs. Pyridazine: The target compound and most analogs utilize pyrimidine cores, while the compound in incorporates a pyridazine ring.

- Substituent Effects : The presence of pyrrolidine in the target compound and introduces a basic nitrogen, enhancing solubility in physiological environments. In contrast, trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups in increase lipophilicity, favoring blood-brain barrier penetration or prolonged half-lives .

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is constructed via cyclocondensation of β-keto esters with amidines. For example, 3-methyl-5-aminopyrazole reacts with 3,3-dialkoxypropionate under acidic conditions to form the pyrimidine backbone.

Example Protocol (Adapted from CN103896951A):

Pyrazole Substitution

The 6-position of the pyrimidine undergoes nucleophilic aromatic substitution with pyrazole. This step typically employs a halogenated pyrimidine intermediate (e.g., 4-chloro-2-methyl-6-iodopyrimidine) reacted with pyrazole in the presence of a base such as potassium carbonate.

Synthesis of Bromoacetamide Intermediate

The central ether linkage is established using bromoacetamide derivatives. A two-step process is employed:

Bromoacetylation

- Reactants : Acetic acid, thionyl chloride (to generate acetyl chloride), followed by bromination using PBr₃.

- Product : 2-Bromo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide.

Ether Bond Formation (Williamson Synthesis)

The hydroxyl group of 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol reacts with the bromoacetamide intermediate under basic conditions:

- Base : Sodium hydride or potassium tert-butoxide.

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Temperature : 60–80°C for 12–24 hours.

Synthesis of 2-(Pyrrolidin-1-yl)Pyrimidin-5-Amine

Pyrimidine-Pyrrolidine Coupling

A palladium-catalyzed Buchwald-Hartwig amination couples pyrrolidine with 5-bromopyrimidine:

Amination at the 5-Position

The resulting 2-(pyrrolidin-1-yl)pyrimidine undergoes nitration followed by reduction to introduce the amine group:

- Nitration : HNO₃/H₂SO₄ at 0°C.

- Reduction : H₂/Pd/C in ethanol.

Final Amide Coupling

The amine group of 2-(pyrrolidin-1-yl)pyrimidin-5-amine reacts with the activated carboxylic acid derivative (e.g., acid chloride or mixed anhydride) of the ether-linked intermediate:

Representative Protocol :

- Activation : Treat 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid with thionyl chloride to form the acid chloride.

- Coupling : React with 2-(pyrrolidin-1-yl)pyrimidin-5-amine in dichloromethane and triethylamine at 0°C to room temperature.

Optimization Strategies

Solvent and Catalytic Systems

- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields by 10–15%.

- Ionic liquid solvents enhance regioselectivity in pyrazole substitution steps.

Q & A

Q. What synthetic routes are available for synthesizing 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, and how can purity be ensured?

The compound can be synthesized via multi-step reactions involving pyrimidine and pyrazole intermediates. For example, similar multi-step syntheses (e.g., AZD8931) use coupling reactions between functionalized pyrimidine cores and acetamide derivatives, followed by purification via column chromatography or recrystallization . Purity (≥95%) is typically verified using HPLC, as seen in protocols for structurally related acetamide derivatives .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential. For instance, NMR is used to confirm substituent positions on pyrimidine and pyrazole rings, while HRMS validates molecular weight, as demonstrated in studies of analogous pyrimidine-acetamide derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Hydrolysis and substitution reactions are key stability indicators. Accelerated stability studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH) and thermal stress (40–60°C) can identify degradation pathways. Chromatographic monitoring (HPLC) tracks decomposition products, as applied to similar acetamide compounds .

Advanced Research Questions

Q. What experimental design strategies optimize low-yield steps in the compound’s synthesis?

Statistical Design of Experiments (DoE) minimizes trial-and-error approaches. For example, factorial designs can optimize reaction parameters (e.g., temperature, catalyst loading) for pyrimidine functionalization, reducing synthesis steps from 11 to 8 while improving yields (2–5% to 10–15%) . Computational reaction path searches (e.g., quantum chemical calculations) further narrow optimal conditions .

Q. How can contradictory biological activity data across studies be systematically addressed?

Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for efficacy). Purity discrepancies (>95% vs. <90%) should be ruled out via HPLC-MS, as impurities in pyrazole-pyrimidine derivatives are known to skew activity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Molecular docking and molecular dynamics simulations model binding modes. For example, pyrimidine-based inhibitors are profiled using density functional theory (DFT) to assess electronic interactions with ATP-binding pockets. Quantum mechanics/molecular mechanics (QM/MM) can refine energy landscapes for binding .

Q. How can reaction engineering improve scalability for gram-scale production?

Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing solvent waste. Process control systems (e.g., continuous-flow reactors) enhance reproducibility in acetamide coupling steps, as applied to analogous API syntheses .

Methodological Tables

Table 1: Key Stability Parameters for Hydrolysis Studies

| Condition | Degradation Pathway | Analytical Method | Reference |

|---|---|---|---|

| pH 2.0, 37°C | Acetamide cleavage | HPLC-UV (254 nm) | |

| pH 9.0, 50°C | Pyrimidine ring opening | LC-MS/MS |

Table 2: DoE Factors for Synthesis Optimization

| Factor | Range | Response Variable |

|---|---|---|

| Temperature | 60–100°C | Yield (%) |

| Catalyst Loading | 5–15 mol% | Purity (HPLC area%) |

| Reaction Time | 4–12 hours | Byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.